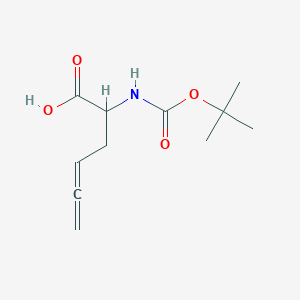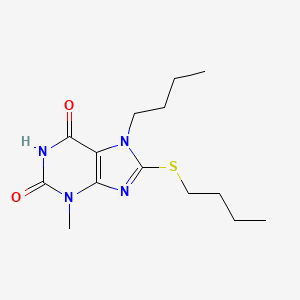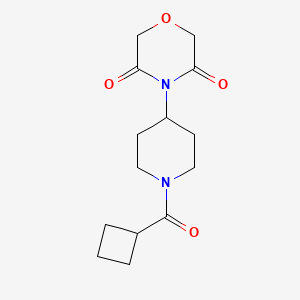
CID 154577146
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 154577146 is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1. Control of Protein Function in Cells
Chemically induced dimerization (CID) is an essential tool for studying various biological processes. It offers reversible and spatiotemporal control over protein function in cells, allowing for the precise study of signal transductions and protein trafficking (Voss, Klewer, & Wu, 2015).
2. Gene Regulation and Editing
CID is employed in gene regulation via the development of proteolysis-targeting chimera-based scalable CID platforms. These tools can fine-tune gene expression and assist in transient genome manipulation in human cells and mice, marking a significant advancement in biomedical research (Ma et al., 2023).
3. Insights into Cell Biology
CID techniques resolve intricate problems in cell biology. They provide insights into lipid second messengers and small GTPases, contributing to understanding the signaling paradox in cellular responses (DeRose, Miyamoto, & Inoue, 2013).
4. Antiviral Drug Research
CID plays a role in modeling and analyzing drugs effective against human coronavirus infections. This includes the representation and analysis of anti-coronaviral drugs, targets, and biological processes, significantly aiding in drug design and infectious disease research (Liu et al., 2021).
5. Methodological Research in Developmental Science
CID is relevant in methodological studies, especially in developmental cognitive neuroscience, aiding in understanding the match between research design and goals (Hamaker, Mulder, & van IJzendoorn, 2020).
6. Protein Localization Studies
CID is instrumental in studying protein-protein interactions and protein localization in living cells. It aids in controlling cell signaling networks and understanding biological processes at a subcellular level (Aonbangkhen et al., 2018).
7. Agricultural Research
In agriculture, CID has applications in studying water use efficiency and productivity in crops like barley. It serves as a method for selecting high-efficiency traits in plant breeding programs (Anyia et al., 2007).
8. Cancer Therapy
CID is utilized in novel "death switch" gene therapy approaches for cancers, such as prostate cancer. This technique aims to target and control cancer cells while sparing normal tissue (Shariat et al., 2001).
9. Data Processing in Mass Spectrometry
CID aids in background subtraction and data processing in high-resolution liquid chromatography/mass spectrometry (LC/MS) analysis, facilitating clean product ion spectra generation (Zhang et al., 2009).
10. Immunology and Stem Cell Therapy
CID is crucial in stem cell therapy, particularly in controlling adverse effects from T cells post-stem cell transplantation. This application demonstrates its potential in reducing complications in immunological treatments (Zhou et al., 2015).
Eigenschaften
InChI |
InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h6,8H,1,7H2,2-4H3,(H,12,15)(H,13,14) |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHGQNRDYNWNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 154577146 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2514471.png)
![2,3-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2514473.png)

![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2514476.png)


![1,3-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2514482.png)
![(E)-2-(4-Methylphenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2514485.png)
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2514486.png)

![5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B2514489.png)
